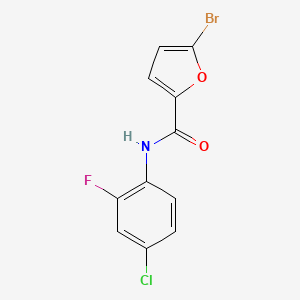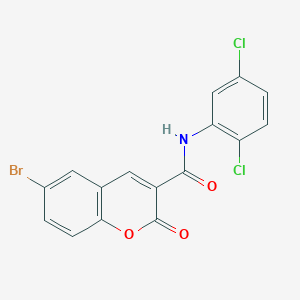
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine, also known as VUF 6002, is a compound that belongs to the class of quinolines. It has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antipsychotic, and neuroprotective effects. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mecanismo De Acción
The exact mechanism of action of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is not fully understood. However, it has been shown to act as a selective antagonist of the dopamine D3 receptor. It also acts as a partial agonist of the serotonin 5-HT1A receptor. These actions are thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neurons. Additionally, 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various diseases. However, one limitation of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it difficult to achieve the desired effects in some experiments.
Direcciones Futuras
There are several future directions for research on 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002. One area of interest is its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have therapeutic potential in this area. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more potent analogs of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 may improve its usefulness as a research tool.
Conclusion:
In conclusion, 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is a compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selectivity for the dopamine D3 receptor and its range of biochemical and physiological effects make it a useful tool for studying the role of this receptor in various diseases. While there are some limitations to its use in lab experiments, there are several future directions for research on 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 that may lead to new therapeutic applications.
Métodos De Síntesis
The synthesis of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 involves the reaction of 7-chloro-4-methylquinoline with cycloheptylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or toluene. The resulting product is then purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
7-chloro-N-cycloheptyl-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-12-10-17(19-14-6-4-2-3-5-7-14)20-16-11-13(18)8-9-15(12)16/h8-11,14H,2-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCNJJDKEMRJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)





![2-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5785953.png)


![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)
![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)
![N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5785971.png)

